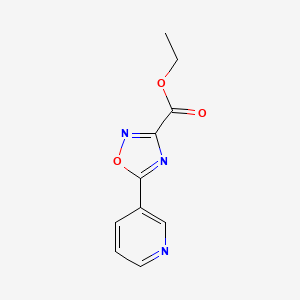

Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, such as Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate, exhibit a broad spectrum of agricultural biological activities . They are being explored for their potential to combat plant diseases that seriously threaten food security .

Nematocidal Activity

These compounds have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode that is a major agricultural pest .

Anti-fungal Activity

They also exhibit anti-fungal activity against Rhizoctonia solani, a plant pathogenic fungus .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), bacteria that cause serious diseases in rice .

Luminescence Property

Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate has a luminescence property, making it useful in biological applications where light emission can be used for detection or measurement .

Coordination Systems

This compound can also be used as a bridging ligand for the formation of novel polymeric coordination systems .

Future Directions

The future directions for the research on “Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate” could involve further exploration of its biological activities, synthesis methods, and potential applications. It would be beneficial to conduct more studies to understand its mechanism of action and to evaluate its safety and efficacy .

Mechanism of Action

Target of Action

Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate is an antimicrobial and antioxidant agent . It has been shown to inhibit Escherichia coli and Staphylococcus epidermidis , suggesting that these bacteria could be its primary targets.

Mode of Action

It’s known that many antimicrobial agents work by disrupting the cell wall or inhibiting essential enzymes in the bacteria, leading to their death .

Biochemical Pathways

Given its antimicrobial activity, it’s likely that it interferes with the biochemical pathways essential for the survival and replication of the bacteria .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound .

Result of Action

The result of the action of Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate is the inhibition of the growth of certain bacteria, such as Escherichia coli and Staphylococcus epidermidis . This suggests that the compound could potentially be used in the treatment of infections caused by these bacteria.

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its action .

properties

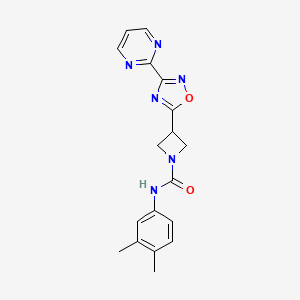

IUPAC Name |

ethyl 5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-4-3-5-11-6-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUJVBHBQOIXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone](/img/structure/B2965233.png)

![ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2965234.png)

![1-Benzyl-4-[[1-(4-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2965239.png)

![7-Tert-butyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2965248.png)

![1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2965251.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline](/img/structure/B2965254.png)